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Executive Summary
MRT199665 is a potent, ATP-competitive inhibitor of Microtubule Affinity-Regulating Kinase

(MARK), Salt-Inducible Kinase (SIK), and AMP-Activated Protein Kinase (AMPK) families. Its

immunomodulatory potential, primarily driven by the inhibition of SIKs, is emerging as a

significant area of interest. By modulating cytokine production, specifically enhancing the anti-

inflammatory cytokine Interleukin-10 (IL-10), MRT199665 presents a promising tool for

investigating and potentially targeting inflammatory and autoimmune diseases. This technical

guide provides an in-depth overview of MRT199665's core mechanism, quantitative data,

detailed experimental protocols for its immunological assessment, and visualizations of the key

signaling pathways it impacts.

Core Mechanism of Action in Immunology
MRT199665 exerts its primary immunomodulatory effects through the inhibition of Salt-

Inducible Kinases (SIKs), particularly SIK1, SIK2, and SIK3. SIKs are serine/threonine kinases

that play a crucial role in regulating the inflammatory responses of myeloid cells.

In the context of Toll-like receptor (TLR) signaling, such as that induced by lipopolysaccharide

(LPS), SIKs act as a negative regulator of the anti-inflammatory cytokine IL-10. SIKs

phosphorylate and inactivate the CREB-regulated transcription co-activator 3 (CRTC3).
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Phosphorylated CRTC3 is sequestered in the cytoplasm, preventing it from co-activating the

transcription factor CREB, which is essential for IL-10 gene expression.

By inhibiting SIKs, MRT199665 prevents the phosphorylation of CRTC3. This allows CRTC3 to

translocate to the nucleus, bind to CREB, and promote the transcription of IL-10. The resulting

increase in IL-10 production can suppress the expression of pro-inflammatory cytokines, such

as TNF-α and IL-6, thereby shifting the immune response towards a more anti-inflammatory

state.[1]

Beyond the SIK/CRTC3/IL-10 axis, MRT199665's inhibition of AMPK can also influence

immune cell metabolism and function, a critical aspect of immune regulation.[2] Furthermore,

its activity against MARK kinases and its impact on MEF2C phosphorylation have significant

implications in the context of hematological malignancies like Acute Myeloid Leukemia (AML).

[3]

Data Presentation: Quantitative Analysis of
MRT199665 Activity
The following tables summarize the key quantitative data reported for MRT199665, providing a

clear comparison of its potency against its primary kinase targets and its effects in cellular

assays.

Table 1: In Vitro Kinase Inhibitory Activity of MRT199665[1][3][4][5][6]
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Kinase Family Target Kinase IC50 (nM)

MARK MARK1 2

MARK2 2

MARK3 3

MARK4 2

SIK SIK1 110

SIK2 12

SIK3 43

AMPK AMPKα1 10

AMPKα2 10

IC50 values represent the concentration of MRT199665 required to inhibit 50% of the kinase

activity in vitro.

Table 2: Cellular Activity of MRT199665 in Immunological and Cancer Models[1][3]
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Cell-Based
Assay

Cell Line(s)
Treatment
Conditions

Observed
Effect

Quantitative
Metric

IL-10 Production Macrophages

1 µM

MRT199665 pre-

treatment for 1h,

followed by 100

ng/mL LPS

stimulation for up

to 24h

Increased IL-10

mRNA and

protein secretion

-

MEF2C

Phosphorylation

Inhibition

OCI-AML2,

MOLM-13

10 nM - 1000 nM

MRT199665 for

12h

Dose-dependent

reduction in

pS222 MEF2C

>40% reduction

at 10 nM

Leukemia Cell

Growth Inhibition

MEF2C-activated

AML cell lines

(OCI-AML2,

MV4–11, MOLM-

13, Kasumi-1)

1 nM - 100 µM

MRT199665 for

48h

Reduced

leukemia cell

growth

Mean IC50: 26 ±

13 nM

AML cell lines

lacking MEF2C

(NB-4, HEL, HL-

60, U937)

1 nM - 100 µM

MRT199665 for

48h

Reduced

leukemia cell

growth

Mean IC50: 990

± 29 nM

Experimental Protocols
This section provides detailed methodologies for key experiments to assess the immunological

effects of MRT199665.

In Vitro LPS-Stimulated Cytokine Production in
Macrophages
This protocol details the treatment of a macrophage cell line (e.g., RAW 264.7) with

MRT199665 followed by LPS stimulation to measure cytokine production.

Materials:
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RAW 264.7 macrophage cell line

DMEM complete medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin)

MRT199665 (stock solution in DMSO)

Lipopolysaccharide (LPS) from E. coli

Phosphate-Buffered Saline (PBS)

96-well cell culture plates

ELISA kits for IL-10, TNF-α, and IL-6

Reagents for RNA extraction and qRT-PCR (optional)

Procedure:

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well in

100 µL of complete DMEM and incubate overnight at 37°C in a 5% CO2 incubator.

MRT199665 Pre-treatment: Prepare serial dilutions of MRT199665 in complete DMEM. The

final DMSO concentration should be kept below 0.1%. A common starting concentration for

MRT199665 is 1 µM.[1] Remove the old media from the cells and add 100 µL of media

containing the desired concentration of MRT199665 or vehicle control (DMSO). Incubate for

1 hour at 37°C.

LPS Stimulation: Prepare a 2X stock of LPS (e.g., 200 ng/mL) in complete DMEM. Add 100

µL of the LPS stock to each well to achieve a final concentration of 100 ng/mL.[1]

Incubation: Incubate the plate for a desired time period. For cytokine protein measurement,

18-24 hours is a typical incubation time. For mRNA analysis, a shorter incubation of 4-6

hours may be optimal.

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the

supernatant for cytokine analysis by ELISA.
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Cytokine Measurement: Perform ELISA for IL-10, TNF-α, and IL-6 according to the

manufacturer's instructions.

(Optional) RNA Analysis: For mRNA analysis, lyse the cells after the incubation period and

perform RNA extraction followed by qRT-PCR for the genes of interest.

Western Blot for Phospho-CRTC3 Inhibition
This protocol describes the detection of changes in the phosphorylation status of the SIK

substrate CRTC3 in response to MRT199665 treatment.

Materials:

Macrophage cell line (e.g., RAW 264.7) or primary macrophages

MRT199665 (stock solution in DMSO)

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels and running buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-phospho-CRTC3 (e.g., Ser329), anti-CRTC3, anti-GAPDH (loading

control)

HRP-conjugated secondary antibody

Chemiluminescence detection reagent

Procedure:

Cell Culture and Treatment: Culture macrophages in 6-well plates until they reach 80-90%

confluency. Treat the cells with the desired concentrations of MRT199665 (e.g., 10 nM, 100

nM, 1 µM) or vehicle control for 1-2 hours.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells

and collect the lysate.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Western Blotting:

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

Separate the proteins by electrophoresis.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-phospho-CRTC3 antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane again and detect the signal using a chemiluminescence reagent.

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies

against total CRTC3 and a loading control like GAPDH to ensure equal protein loading.

Visualizations of Signaling Pathways and
Experimental Workflows
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key

signaling pathways modulated by MRT199665.
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Caption: MRT199665 inhibits SIK, leading to increased IL-10 production.
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Caption: MRT199665 can inhibit AMPK, impacting immune cell metabolism.
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Experimental Workflow
The following diagram illustrates the general workflow for assessing the in vitro

immunomodulatory effects of MRT199665.
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Caption: Workflow for in vitro analysis of MRT199665's immunomodulatory effects.

Conclusion and Future Directions
MRT199665 is a valuable research tool for dissecting the roles of MARK, SIK, and AMPK

kinases in immunology. Its ability to potently and selectively inhibit these kinases, particularly

the SIK family, provides a means to investigate the downstream consequences on cytokine

production and immune cell function. The enhancement of IL-10 production positions

MRT199665 as a compound of interest for studies on inflammatory and autoimmune diseases.

Future research should focus on a more comprehensive characterization of MRT199665's

effects on a wider range of immune cell types, including T-cell subsets, dendritic cells, and

neutrophils. In vivo studies in relevant animal models of inflammatory diseases are crucial to

validate the in vitro findings and to assess the therapeutic potential of targeting these

pathways. Furthermore, a deeper understanding of the interplay between SIK and AMPK

inhibition in the context of immunometabolism will be essential for a complete picture of

MRT199665's immunomodulatory profile. The detailed protocols and pathway visualizations
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provided in this guide offer a solid foundation for researchers to explore the multifaceted

potential of MRT199665 in the field of immunology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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